Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Overview
Description
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 7-position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and have been extensively studied
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with various targets, leading to a range of biological effects . The presence of halogens or hydroxyl groups at certain positions on the benzofuran nucleus has been associated with good antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of targets, potentially affecting multiple pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It is known that the compound should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation, which in turn affects cellular processes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate signaling pathways involved in cell growth and apoptosis . This compound may also alter gene expression patterns, leading to changes in protein synthesis and cellular functions. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also interact with transcription factors, thereby influencing gene expression . The binding interactions and subsequent changes in enzyme activity and gene expression contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular functions, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-tumor or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including organ toxicity or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The metabolic pathways of benzofuran derivatives often involve oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound may be transported across cell membranes through active or passive transport mechanisms, and its distribution within tissues can affect its overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of benzofuran derivatives can affect their interactions with biomolecules and their overall biological effects.
Properties
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUUEVLPSGGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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